molecular formula C15H12O3 B2904697 3-(4-Methoxyphenyl)benzofuran-5-ol CAS No. 1574478-65-1

3-(4-Methoxyphenyl)benzofuran-5-ol

Cat. No. B2904697
CAS RN: 1574478-65-1
M. Wt: 240.258
InChI Key: LPNPGGDTJCDQNU-UHFFFAOYSA-N
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Description

“3-(4-Methoxyphenyl)benzofuran-5-ol” is a chemical compound with the molecular formula C15H12O3 . It is a derivative of benzofuran, a type of organic compound that is widely found in natural and unnatural compounds with a wide range of biological and pharmacological applications .


Molecular Structure Analysis

The molecular structure of “3-(4-Methoxyphenyl)benzofuran-5-ol” consists of a benzofuran ring attached to a methoxyphenyl group . The average mass of the molecule is 240.254 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Methoxyphenyl)benzofuran-5-ol” include a density of 1.3±0.1 g/cm3, a boiling point of 460.4±35.0 °C at 760 mmHg, and a flash point of 232.3±25.9 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Future Directions

Benzofuran and its derivatives, including “3-(4-Methoxyphenyl)benzofuran-5-ol”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research in this area is promising and there is a need to collect the latest information in this promising area .

Mechanism of Action

Target of Action

Benzofuran derivatives, to which this compound belongs, have been found to be active towards different clinically approved targets . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives have been shown to exhibit a wide array of biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic . These activities suggest that the compound interacts with its targets, leading to various changes in cellular processes.

Biochemical Pathways

Benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes, including topoisomerase i, sigma receptors, pim-1, farnesyl transferase, histamine h3 receptors, and carbonic anhydrase . This suggests that the compound may affect multiple biochemical pathways, leading to downstream effects on various cellular processes.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing . This suggests that the compound may have favorable pharmacokinetic properties that enhance its bioavailability.

Result of Action

Benzofuran derivatives have been shown to exhibit a wide array of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

The wide array of biological activities exhibited by benzofuran derivatives suggests that they may be effective in various environments .

properties

IUPAC Name

3-(4-methoxyphenyl)-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-17-12-5-2-10(3-6-12)14-9-18-15-7-4-11(16)8-13(14)15/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNPGGDTJCDQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)benzofuran-5-ol

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